Anidoxime
Overview
Description
Anidoxime is a chemical compound that belongs to the class of oximes Oximes are characterized by the presence of a hydroxylamine group attached to a carbon atom that is double-bonded to a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Anidoxime can be synthesized through the reaction of hydroxylamine with aldehydes or ketones. The reaction typically involves the condensation of hydroxylamine with the carbonyl compound to form the oxime. For example, the reaction of hydroxylamine with acetone yields acetone oxime. The reaction conditions often include the use of an acid catalyst to facilitate the condensation process .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for the efficient mixing of reactants and the control of reaction conditions, such as temperature and pressure. The use of microwave-assisted synthesis has also been explored to enhance the reaction rate and yield of this compound .
Chemical Reactions Analysis
Types of Reactions
Anidoxime undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form nitriles or amides.
Reduction: Reduction of this compound can yield amines.
Substitution: this compound can undergo substitution reactions where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: 2-iodobenzoic acid, cytochrome P450
Reducing Agents: Sodium borohydride, hydrogen gas with a metal catalyst
Substitution Reagents: Halogenating agents, nucleophiles
Major Products Formed
Oxidation: Nitriles, amides
Reduction: Amines
Substitution: Various substituted oximes
Scientific Research Applications
Mechanism of Action
The mechanism of action of anidoxime involves its ability to undergo oxidation and reduction reactions. In biological systems, this compound can be oxidized by cytochrome P450 enzymes to release nitric oxide. This nitric oxide can then interact with various molecular targets, including guanylate cyclase, leading to the relaxation of smooth muscle cells and vasodilation . The presence of electron-donating groups on the oxime moiety can stabilize the nitrone form, facilitating addition reactions .
Comparison with Similar Compounds
Anidoxime can be compared with other oximes and amidoximes:
Oximes: Compounds like acetone oxime and benzaldehyde oxime share similar chemical properties with this compound but differ in their specific applications and reactivity.
Amidoximes: Amidoximes, such as formamidoxime, have an additional amino group attached to the carbon atom.
Uniqueness
This compound is unique due to its ability to release nitric oxide and its potential applications in medicine and industry. Its versatility in undergoing various chemical reactions makes it a valuable compound for research and industrial processes.
List of Similar Compounds
- Acetone oxime
- Benzaldehyde oxime
- Formamidoxime
Properties
CAS No. |
34297-34-2 |
---|---|
Molecular Formula |
C21H27N3O3 |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
[[3-(diethylamino)-1-phenylpropylidene]amino] N-(4-methoxyphenyl)carbamate |
InChI |
InChI=1S/C21H27N3O3/c1-4-24(5-2)16-15-20(17-9-7-6-8-10-17)23-27-21(25)22-18-11-13-19(26-3)14-12-18/h6-14H,4-5,15-16H2,1-3H3,(H,22,25) |
InChI Key |
XPHBRTNHVJSEQD-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCC(=NOC(=O)NC1=CC=C(C=C1)OC)C2=CC=CC=C2 |
Isomeric SMILES |
CCN(CC)CC/C(=N/OC(=O)NC1=CC=C(C=C1)OC)/C2=CC=CC=C2 |
Canonical SMILES |
CCN(CC)CCC(=NOC(=O)NC1=CC=C(C=C1)OC)C2=CC=CC=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
31729-11-0 (hydrochloride) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-MPC-3-DAPO anidoxime anidoxime hydrochloride O-(4-methoxyphenylcarbamoyl)-3-diethylaminopropiophenone oxime |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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